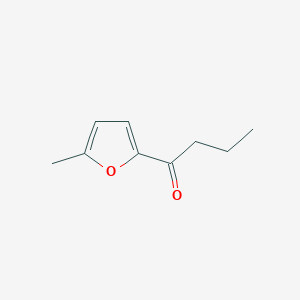

2-Butanoyl-5-methylfuran

Description

Properties

CAS No. |

90673-55-5 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)butan-1-one |

InChI |

InChI=1S/C9H12O2/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6H,3-4H2,1-2H3 |

InChI Key |

IFHKZUYQKMDHIN-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C(O1)C |

Canonical SMILES |

CCCC(=O)C1=CC=C(O1)C |

Other CAS No. |

90673-55-5 |

Origin of Product |

United States |

Mechanistic Investigations of 2 Butanoyl 5 Methylfuran Genesis

Non-Enzymatic Pathways: Maillard Reactions and Related Thermal Processes

The Maillard reaction is a critical non-enzymatic browning pathway responsible for the generation of countless flavor and aroma compounds, including 2-butanoyl-5-methylfuran. wikipedia.org This reaction network is initiated by the condensation of a reducing sugar and an amino acid. wikipedia.orglatu.org.uy

The formation of 2-butanoyl-5-methylfuran via the Maillard reaction involves a multi-step process beginning with common precursors. The core structure, a substituted furan (B31954) ring, is typically derived from the degradation of sugars, while the side chains originate from other precursors or their breakdown products.

The generally accepted mechanism for the Maillard reaction proceeds through three main stages:

Initial Stage: A reducing sugar's carbonyl group reacts with the amino group of an amino acid to form an N-substituted glycosylamine. This unstable intermediate undergoes an Amadori rearrangement to produce a more stable ketosamine compound. wikipedia.org

Intermediate Stage: The Amadori products undergo dehydration and fragmentation. latu.org.uy Depending on the pH, this can occur via 1,2-enolization, leading to the formation of furfural (B47365) or hydroxymethylfurfural (HMF), or via 2,3-enolization to form reductones and other fission products. latu.org.uy It is at this stage that many flavor-active compounds are generated through various reactions, including Strecker degradation of amino acids. nih.gov

Final Stage: The highly reactive intermediate compounds condense and polymerize to form brown nitrogenous polymers known as melanoidins. wikipedia.org

For 2-butanoyl-5-methylfuran specifically, the furan ring with a methyl group at the 5-position likely originates from the cyclization and dehydration of a hexose-derived intermediate. The butanoyl group attached at the 2-position is thought to be formed through subsequent reactions, possibly involving the condensation of smaller carbonyl compounds generated during sugar fragmentation or from the degradation of other constituents like lipids. Studies on related compounds show that furan derivatives are readily formed from the thermal degradation of carbohydrates. researchgate.net

The specific precursors and intermediates leading to 2-butanoyl-5-methylfuran are detailed in the table below, based on established Maillard reaction pathways.

| Structural Moiety | Likely Precursor(s) | Relevant Transformation Pathway |

|---|---|---|

| 5-Methylfuran Ring | Reducing sugars (e.g., glucose, fructose) | Amadori product formation, followed by 1,2-enolization, cyclization, and dehydration. |

| 2-Butanoyl Group | Sugar fragmentation products (e.g., C4 carbonyls), lipid degradation products, or aldol (B89426) condensation of smaller aldehydes. | Acylation of the furan ring by a reactive C4 species. |

The formation of 2-butanoyl-5-methylfuran is highly dependent on thermal conditions, a characteristic feature of the Maillard reaction. Temperature is a critical factor influencing both the rate of reaction and the profile of the products formed.

The rate of the Maillard reaction generally increases significantly with temperature; a 10°C rise can increase the reaction rate by a factor of three to five. frontiersin.org The generation of volatile compounds, such as furans, is particularly favored at higher temperatures, typically above 140°C. nih.gov While specific kinetic parameters for the formation of 2-butanoyl-5-methylfuran are not extensively documented, the general principles governing the Maillard reaction provide a framework for understanding its temperature-dependent genesis. The reaction is a form of non-enzymatic browning that proceeds rapidly at temperatures ranging from 140 to 165°C (280 to 330°F). wikipedia.org

The table below summarizes how reaction conditions, particularly temperature, affect the formation of different classes of Maillard reaction products.

| Temperature Range | Dominant Reaction Stage/Products | Relevance to 2-Butanoyl-5-methylfuran |

|---|---|---|

| Low Temperature (<110°C) | Initial stage reactions; formation of colorless intermediates like Amadori products. frontiersin.org | Precursors are formed, but significant generation of volatile furans is limited. |

| High Temperature (140-165°C) | Intermediate stage reactions dominate; sugar dehydration and fragmentation, Strecker degradation, formation of volatile heterocyclic compounds (furans, pyrazines). wikipedia.orgnih.gov | Optimal conditions for the formation and volatilization of 2-butanoyl-5-methylfuran. |

| Very High Temperature (>165°C) | Final stage reactions; increased polymerization (melanoidin formation) and pyrolysis. wikipedia.org | Formation may compete with degradation and polymerization reactions. |

Occurrence as a Volatile Organic Compound in Natural and Processed Systems

2-Butanoyl-5-methylfuran is classified as a volatile organic compound (VOC), which are organic chemicals that have a low boiling point, allowing them to evaporate or sublimate at room temperature and pressure. chemviron.eu As a VOC, it contributes to the complex aroma profiles of various thermally processed foods and other biological materials. Its presence is an indicator of heat-induced chemical changes, particularly the Maillard reaction.

The identification of 2-butanoyl-5-methylfuran has been reported in the volatile fractions of several complex mixtures, primarily processed food products. Its detection is almost exclusively associated with materials that have undergone a heating process, such as roasting or baking.

For instance, studies have identified "butanoyl-5-methylfuran" as a component in roasted Hibiscus sabdariffa (Roselle) samples, where it was absent in the fresh, unprocessed counterparts. researchgate.net This finding strongly supports its formation via thermally induced reactions like the Maillard reaction between the naturally present amino acids and sugars in the plant material. researchgate.net Similarly, 2-butanoyl-5-methylfuran has been detected as one of the furan derivatives generated during the baking of pastries fortified with carob flour, highlighting its role as a process-induced aroma compound. mdpi.com

The following table provides a summary of documented occurrences of 2-butanoyl-5-methylfuran in complex chemical systems.

| Source Material | Process | Detection Context | Reference |

|---|---|---|---|

| Hibiscus sabdariffa (Roselle) | Roasting | Detected as a volatile compound in roasted samples; absent in fresh samples. | researchgate.net |

| Wheat and Carob Flour Pastry | Baking | Identified as a furan derivative formed during the pastry manufacturing process. | mdpi.com |

Synthetic Strategies and Chemical Transformations of 2 Butanoyl 5 Methylfuran and Its Derivatives

Total Synthesis Methodologies for 2-Butanoyl-5-methylfuran

The synthesis of 2-butanoyl-5-methylfuran is primarily achieved through the functionalization of a pre-existing furan (B31954) ring, a common strategy for preparing such heterocyclic compounds.

Furan Ring Functionalization and Acylation Protocols

The most direct and widely employed method for synthesizing 2-butanoyl-5-methylfuran is the Friedel-Crafts acylation of 2-methylfuran (B129897). organic-chemistry.orgsigmaaldrich.com This classic electrophilic aromatic substitution reaction involves reacting 2-methylfuran with an acylating agent, such as butyryl chloride or butyric anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com The catalyst, typically aluminum trichloride (B1173362) (AlCl₃), activates the acylating agent, generating a highly electrophilic acylium ion that then attacks the electron-rich furan ring. sigmaaldrich.com

The reaction proceeds by forming a complex between the Lewis acid and the acylating agent, which facilitates the generation of the acylium ion. This electrophile is then attacked by the π-electrons of the furan ring, leading to the formation of a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the furan ring, yielding the final product, 2-butanoyl-5-methylfuran. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which helps to prevent polysubstitution and allows for the synthesis of monoacylated products. organic-chemistry.org

Alternative catalysts and conditions have been explored to create "greener" and more efficient acylation processes. These include the use of solid acid catalysts like zeolites or metal oxides (e.g., ZnO), which can be more environmentally friendly and easier to separate from the reaction mixture. organic-chemistry.org

Regioselective Synthetic Approaches for Furanic Compounds

Regioselectivity is a critical aspect of the synthesis of substituted furans. In the case of 2-butanoyl-5-methylfuran, the desired product is the one where the butanoyl group is attached at the C2 position. The inherent electronic properties of the 2-methylfuran ring direct the outcome of the electrophilic substitution.

The oxygen atom in the furan ring donates electron density to the ring, particularly activating the C2 and C5 positions (the alpha positions) towards electrophilic attack. In 2-methylfuran, the C5 position is already occupied by a methyl group. The methyl group is an electron-donating group, which further activates the furan ring. The primary site for electrophilic attack is the available alpha-position, C2. Therefore, the Friedel-Crafts acylation of 2-methylfuran with a butanoylating agent proceeds with high regioselectivity to yield 2-butanoyl-5-methylfuran as the major product. This inherent selectivity simplifies the synthesis and purification process, as the formation of other isomers is significantly minimized.

Utilization of Bio-Derived Feedstocks in Synthetic Routes (e.g., 2-methylfuran)

A significant advantage in the synthesis of 2-butanoyl-5-methylfuran is the availability of its precursor, 2-methylfuran, from renewable biomass sources. mdpi.com 2-Methylfuran is recognized as a key platform chemical derived from lignocellulosic biomass. mdpi.com The typical production pathway involves the hydrolysis of hemicellulose from agricultural or forestry waste to produce pentose (B10789219) sugars, primarily xylose. mdpi.com

Xylose is then dehydrated to produce furfural (B47365), a crucial intermediate. rsc.org The final step is the selective hydrodeoxygenation (HDO) of furfural to 2-methylfuran. rsc.orggoogle.com This conversion is an area of active research, with various catalytic systems being developed to improve efficiency and yield. rsc.orgrsc.org Catalysts often employ non-precious metals like copper, nickel, and cobalt, making the process more economical and sustainable. rsc.orggoogle.com The ability to produce 2-methylfuran from abundant, non-food biomass positions the synthesis of 2-butanoyl-5-methylfuran and its derivatives within the framework of green and sustainable chemistry. rsc.org

Table 1: Catalytic Systems for the Conversion of Furfural to 2-Methylfuran

| Catalyst | Temperature (°C) | Yield of 2-MF (%) | Reference |

|---|---|---|---|

| Co/CoOx | Not Specified | 73% | rsc.org |

| Cu₂Cr₂O₅ | 240 | 73.5% | rsc.org |

| Ru/C | 180 | 76% | rsc.org |

| Ir/C | 220 | 95% | nih.gov |

| 4%Pd–1%Ru/TiO₂ | Ambient | 51.5% | rsc.org |

Design and Synthesis of Chemically Modified Analogues

The modification of the 2-butanoyl-5-methylfuran structure allows for the creation of new molecules with potentially enhanced or novel properties for various research applications.

Exploration of Diethyl [(4-Butanoyl-5-Methylfuran-2-Yl)methyl]phosphonate Synthesis

A plausible synthetic pathway would likely begin with a precursor to 2-butanoyl-5-methylfuran that is functionalized at the C2 methyl group. For instance, starting with 2,5-dimethylfuran, one could first perform a regioselective Friedel-Crafts acylation to introduce the butanoyl group at the C3 or C4 position. Subsequently, the methyl group at the C2 position could be halogenated, for example, using N-bromosuccinimide (NBS) to form a bromomethyl derivative. This intermediate would then be susceptible to a Michaelis-Arbuzov reaction with triethyl phosphite (B83602) to yield the desired diethyl phosphonate (B1237965). The key challenges in this approach would be controlling the regioselectivity of the initial acylation and achieving selective halogenation of the desired methyl group.

Rational Design and Preparation of Furan-Substituted Derivatives for Research

The furan scaffold is a common motif in pharmacologically active compounds and functional materials. The rational design of derivatives of 2-butanoyl-5-methylfuran involves strategic modifications to its structure to investigate structure-activity relationships or to fine-tune its chemical properties.

Modifications can be targeted at several positions:

The Furan Ring: Introducing additional substituents on the furan ring can alter its electronic properties, solubility, and steric profile.

The Butanoyl Chain: The alkyl chain of the butanoyl group can be lengthened, shortened, branched, or functionalized with other groups (e.g., hydroxyl, amino) to probe interactions with biological targets or to modify material properties.

The Ketone Group: The carbonyl group can be reduced to an alcohol, converted to an oxime, or used as a handle for further elaboration into more complex structures.

These rationally designed derivatives are synthesized to explore their potential in areas such as medicinal chemistry, where furan-containing molecules often exhibit a range of biological activities. The preparation of a library of such compounds allows researchers to systematically study how structural changes impact function, leading to the development of new molecules with optimized properties for specific applications.

Computational and Theoretical Studies on 2 Butanoyl 5 Methylfuran and Analogues

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations can accurately predict spectroscopic data, aiding in the identification and characterization of compounds.

While specific ab initio or Density Functional Theory (DFT) studies on 2-Butanoyl-5-methylfuran are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on analogous furan (B31954) derivatives, such as 2-acetyl-5-methylfuran (B71968) and other substituted furans. nist.gov

DFT, particularly using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), is a common method for optimizing molecular geometry and calculating electronic properties. researchgate.net For 2-Butanoyl-5-methylfuran, these calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Key electronic properties that can be determined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and the energy required for electronic excitation. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This is vital for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, revealing the stability arising from electron delocalization between occupied and unoccupied orbitals. researchgate.net

Studies on related furan compounds show that the furan ring and its substituents significantly influence the electronic structure and reactivity. rsc.orgresearchgate.net For instance, the carbonyl group in the butanoyl chain of 2-Butanoyl-5-methylfuran is expected to be a primary site for nucleophilic attack, a feature that would be quantified by MEP and FMO analyses.

| Property | Computational Method | Significance |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO-LUMO Energy Gap | DFT, TD-DFT | Indicates chemical reactivity, kinetic stability, and electronic transition energy. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution, predicting sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | NBO Program within QM software | Details intramolecular charge transfer, hyperconjugative interactions, and molecular stability. |

Computational methods are highly effective for predicting spectroscopic data, which can be compared with experimental results for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov For the analogue 2-acetyl-5-methylfuran, computational studies have successfully predicted its proton NMR spectrum, showing good correlation with experimental data. researchgate.net A similar approach for 2-Butanoyl-5-methylfuran would involve optimizing its geometry and then calculating the magnetic shielding tensors for each nucleus to predict the chemical shifts in various solvents. This aids in the precise assignment of peaks in an experimental spectrum.

Mass Spectrometry (MS) Fragmentation: Predicting the fragmentation patterns in mass spectrometry is more complex but can be approached computationally. The process involves simulating the ionization of the molecule and then calculating the energies of various bond cleavages to determine the most likely fragmentation pathways. nist.gov For furan-based compounds, characteristic fragmentation often involves cleavage of the side chain attached to the furan ring. For 2-Butanoyl-5-methylfuran (molecular weight: 152.19 g/mol ), key predicted fragmentation events would include: nist.gov

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent carbon of the furan ring or the ethyl group.

McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the butanoyl group: Loss of propyl or ethyl fragments from the side chain.

These predicted fragments help in interpreting experimental electron ionization (EI-MS) spectra and confirming the molecular structure.

Structure-Activity Relationship (SAR) and Ligand Design Principles

In silico techniques are fundamental to modern drug discovery and materials science for predicting the biological activity and pharmacokinetic properties of new compounds, thereby guiding the design of more effective and safer molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-Butanoyl-5-methylfuran) when bound to a second molecule (a receptor or target, typically a protein), forming a stable complex. jbcpm.com This method is crucial for understanding potential biological activity.

Obtaining the 3D structures of the ligand (computationally optimized) and the target protein (from databases like the Protein Data Bank).

Using a docking algorithm to place the ligand into the active site of the protein in multiple conformations.

Scoring these poses based on binding energy or affinity, with more negative scores typically indicating stronger binding. jbcpm.com

The results reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the target's active site. nih.gov Molecular dynamics (MD) simulations can further refine these results by simulating the movement of the ligand-protein complex over time, providing insights into its stability and conformational changes. nih.gov

| Parameter | Technique | Significance |

|---|---|---|

| Binding Affinity/Energy (kcal/mol) | Molecular Docking | Predicts the strength of the interaction between the ligand and the target protein. |

| Binding Pose/Mode | Molecular Docking | Shows the 3D orientation of the ligand within the target's active site. |

| Intermolecular Interactions | Molecular Docking / MD Simulation | Identifies key interactions (e.g., H-bonds) responsible for binding. |

| Root Mean Square Deviation (RMSD) | MD Simulation | Measures the stability of the ligand-protein complex over time. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.

Developing a QSAR model for 2-Butanoyl-5-methylfuran and its analogues would involve:

Compiling a dataset of structurally related furan compounds with experimentally measured biological activity.

Calculating a variety of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors (like HOMO/LUMO energies and dipole moment obtained from DFT calculations).

Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation that correlates the descriptors with the observed activity. mdpi.com

Validating the model to ensure its predictive power.

Such models can identify which molecular properties are most important for a specific biological effect, providing a roadmap for designing new furan derivatives with enhanced activity. mdpi.com For example, a QSAR model might reveal that increased hydrophobicity or the presence of a hydrogen bond acceptor at a certain position enhances the desired activity.

Before a compound can be considered for pharmaceutical applications, its pharmacokinetic and toxicity profiles must be evaluated. In silico ADMET prediction tools allow for the early assessment of these properties, reducing the time and cost associated with experimental testing. mdpi.com

For 2-Butanoyl-5-methylfuran, various ADMET properties can be predicted using online platforms and specialized software. These predictions are typically based on a compound's structural features and physicochemical properties. nih.gov

Key predicted ADMET parameters include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) predict how well the compound is absorbed from the gut.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate where the compound is likely to travel in the body. researchgate.net

Metabolism: The model can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties like total clearance can be estimated.

Toxicity: Predictions can include potential for carcinogenicity, mutagenicity, and acute oral toxicity. researchgate.net

Additionally, "drug-likeness" is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug.

| Parameter | Category | Importance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | Predicts oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Distribution | Crucial for CNS-acting drugs. |

| CYP450 Inhibition | Metabolism | Indicates potential for drug-drug interactions. |

| Lipinski's Rule of Five | Drug-Likeness | Assesses the likelihood of a compound being an orally active drug. |

| Ames Mutagenicity | Toxicity | Predicts the potential of a compound to cause DNA mutations. |

Advanced Analytical Methodologies for Research on 2 Butanoyl 5 Methylfuran

Hyphenated Chromatographic Techniques for Separation and Identification

Hyphenated techniques, which couple a separation method with a detection method, are fundamental tools for the analysis of 2-Butanoyl-5-methylfuran.

Gas chromatography-mass spectrometry (GC-MS) is the foremost technique for the analysis of volatile compounds like 2-Butanoyl-5-methylfuran. restek.comresearchgate.net Due to its high volatility, sample introduction is often performed using headspace (HS) or headspace solid-phase microextraction (HS-SPME). restek.comeuropa.eunih.gov HS-SPME, in particular, offers enhanced sensitivity for trace-level quantification. restek.com For extraction, fibers coated with materials like carboxen/polydimethylsiloxane (CAR/PDMS) are effective for adsorbing volatile furan (B31954) derivatives. nih.govnih.gov

The separation is achieved on a gas chromatographic column. While various columns can be used, HP-5MS, a low-polarity column, is commonly employed and has been shown to separate numerous furan derivatives effectively, often within a short analysis time. nih.govresearchgate.net For polar compounds, columns with a Carbowax active phase are also utilized. nist.gov The National Institute of Standards and Technology (NIST) reports a Kovats retention index of 1748 for 2-Butanoyl-5-methylfuran on a polar Carbowax 20M column. nist.gov Following separation, the compound is detected by a mass spectrometer, which can be operated in different modes. The full scan mode provides a complete mass spectrum, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes offer increased sensitivity and selectivity for targeted analysis. europa.euresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | restek.comnih.gov |

| SPME Fiber | Carboxen/Polydimethylsiloxane (CAR/PDMS) | nih.govnih.gov |

| GC Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.govfda.gov |

| Oven Program | Initial temp 32-50°C, ramped to 200-225°C | nih.govfda.gov |

| MS Detection Mode | Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) | europa.euresearchgate.netfda.gov |

While GC-MS is ideal for the volatile 2-Butanoyl-5-methylfuran itself, High-Performance Liquid Chromatography (HPLC) is crucial for analyzing its non-volatile precursors. Furan derivatives often form during thermal processing through the Maillard reaction between reducing sugars and amino acids. researchgate.net HPLC, particularly with a UV detector, is a standard method for quantifying these precursors and other furanic compounds like furfural (B47365) and 5-methylfurfural (B50972) in various matrices. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly used, allowing for the separation of these polar precursors in aqueous solutions. By monitoring the concentration of these precursors, researchers can study the formation pathways and kinetics leading to the creation of 2-Butanoyl-5-methylfuran.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound or confirming the identity of a known one. For 2-Butanoyl-5-methylfuran, with a molecular formula of C₉H₁₂O₂, the theoretical exact mass can be calculated with high precision. nist.govnist.govchemspider.com This capability allows HRMS to distinguish between compounds with the same nominal mass but different elemental formulas.

In addition to accurate mass measurement of the molecular ion, HRMS provides high-resolution fragmentation data. The fragmentation pattern is a molecular fingerprint that gives structural insights. For 2-Butanoyl-5-methylfuran, characteristic fragmentation would involve the cleavage of the butanoyl side chain. Key fragmentation pathways would include the loss of the propyl group (CH₃CH₂CH₂•) and the loss of the entire butanoyl group as a radical (CH₃CH₂CH₂CO•) or as a ketene (B1206846) (CH₂=CHCH=C=O) via McLafferty rearrangement, leading to characteristic fragment ions.

| Ion/Fragment | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | [C₉H₁₂O₂]⁺• | 152.08373 | Molecular Ion |

| [M - C₃H₇]⁺ | [C₆H₅O₂]⁺ | 109.02895 | Loss of propyl radical |

| [M - C₄H₇O]⁺ | [C₅H₅O]⁺ | 81.03404 | Loss of butanoyl radical |

| [C₄H₃O-CO]⁺ | [C₅H₅O]⁺ | 81.03404 | Methylfuranoyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the 2-Butanoyl-5-methylfuran molecule can be determined.

¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (splitting patterns), and their relative numbers (integration).

¹³C NMR shows the number of different types of carbon atoms and their chemical environment.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the structure as 2-Butanoyl-5-methylfuran. Although specific experimental spectra for 2-Butanoyl-5-methylfuran are not widely published, the expected chemical shifts can be predicted based on the known values of similar furan derivatives like 2-acetyl-5-methylfuran (B71968). nih.govresearchgate.net

| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Methyl on Furan (C5) | -CH₃ | ~2.4 (s, 3H) | ~14 |

| Furan Ring (H3) | -CH= | ~6.2 (d, 1H) | ~109 |

| Furan Ring (H4) | -CH= | ~7.2 (d, 1H) | ~120 |

| Butanoyl (-CH₂CO-) | -CH₂- | ~2.8 (t, 2H) | ~40 |

| Butanoyl (-CH₂CH₂CO-) | -CH₂- | ~1.7 (sext, 2H) | ~18 |

| Butanoyl (-CH₃) | -CH₃ | ~1.0 (t, 3H) | ~14 |

| Furan Ring (C2) | >C= | - | ~152 |

| Furan Ring (C5) | >C= | - | ~158 |

| Carbonyl (C=O) | >C=O | - | ~190 |

Spectroscopic and Chemometric Approaches for Quantitative Analysis

For rapid and non-destructive quantitative analysis, spectroscopic methods combined with chemometrics offer a powerful alternative to chromatography. UV-Vis spectroscopy can be used to quantify furanic compounds, which typically exhibit a broad absorption band around 280 nm. researchgate.net While this method lacks the specificity of GC-MS, its speed makes it suitable for quality control applications.

When analyzing complex mixtures like beverages or food extracts, the spectra of individual components often overlap. Chemometrics, particularly methods like Partial Least Squares (PLS) regression, can resolve this issue. A PLS model is built by recording the spectra of a set of calibration samples with known concentrations of the analytes (including 2-Butanoyl-5-methylfuran). researchgate.net This model can then be used to predict the concentration of the compound in unknown samples from their UV-Vis spectra, even in the presence of interfering substances. researchgate.net This approach has been successfully applied to quantify compounds like furfural, 2-acetylfuran, and 5-methylfurfural in spirits. researchgate.net

Future Directions and Interdisciplinary Research Opportunities for 2 Butanoyl 5 Methylfuran

Development of Novel and Sustainable Synthetic Strategies

The primary route to 2-Butanoyl-5-methylfuran is the Friedel-Crafts acylation of 2-methylfuran (B129897) with a suitable butanoylating agent, such as butyric anhydride (B1165640) or butanoyl chloride. Future research will likely focus on developing more sustainable and efficient catalytic systems for this transformation, moving away from traditional homogeneous catalysts towards heterogeneous solid acids.

Key research objectives in this area include:

Heterogeneous Catalysis: The use of solid acid catalysts like zeolites (e.g., HZSM-5), mesoporous aluminosilicates (e.g., Al-MCM-41), and functionalized resins offers significant advantages, including catalyst recyclability, reduced waste, and simplified product purification. shareok.orgproquest.com Future work should aim to optimize these catalysts to maximize yield and selectivity for 2-butanoyl-5-methylfuran while minimizing side reactions like the self-condensation of 2-methylfuran. shareok.org

Direct Acylation with Carboxylic Acids: A particularly "green" approach is the direct acylation of 2-methylfuran with butyric acid, which produces water as the sole byproduct. proquest.com This pathway is often challenging due to lower reaction rates and potential catalyst deactivation. proquest.com Developing robust catalysts that can efficiently facilitate this direct acylation at moderate temperatures is a significant goal. Research has shown that for other carboxylic acids, reaction rates over zeolites can increase with the size of the acid, suggesting that butyric acid could be a viable acylating agent. shareok.org

Biomass-Derived Reagents: A fully sustainable pathway would involve utilizing both 2-methylfuran and butyric acid derived from biomass. Investigating the compatibility of catalysts with less-purified, biomass-derived feedstocks will be crucial for industrial viability.

The table below summarizes findings for related acylation reactions, indicating promising catalytic systems for future studies on 2-butanoyl-5-methylfuran synthesis.

| Catalyst | Acylating Agent | Substrate | Key Findings |

| Al-MCM-41 | n-Octanoic Anhydride | 2-Methylfuran | Achieved an apparent activation energy of 15.5 ± 1.4 kcal mol⁻¹ for the formation of 2-octanoyl-5-methylfuran. osti.govacs.org |

| HZSM-5 Zeolite | Acetic Acid | 2-Methylfuran | Catalyst deactivation was primarily caused by the reaction of the product (2-acetyl-5-methylfuran) with gas-phase 2-methylfuran. Co-feeding the acid improved stability. shareok.org |

| Phosphorus-modified MFI zeolites | Acetic Acid | 2-Methylfuran | Modification of zeolite acidity with phosphorus allowed for catalytic activity at higher temperatures (240°C) on weaker acid sites. shareok.org |

Advanced Mechanistic Insights into Chemical Formation and Transformation

A deeper understanding of the reaction mechanism is paramount for optimizing the synthesis of 2-Butanoyl-5-methylfuran and mitigating catalyst deactivation. Future research should leverage a combination of kinetic studies, computational modeling, and advanced spectroscopic techniques.

Kinetic and Mechanistic Studies: Kinetic investigations into the acylation of 2-methylfuran with n-octanoic anhydride have suggested an Eley-Rideal mechanism. osti.govacs.org In this model, the anhydride adsorbs onto the Brønsted acid site of the catalyst, forming an activated acyl intermediate. This intermediate then reacts with 2-methylfuran from the bulk phase to form the final product. osti.gov Future studies should confirm if this mechanism holds for butanoylation and explore the precise nature of the rate-limiting step.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate activation barriers for different proposed mechanisms, and understand the interaction of reactants, intermediates, and products with the catalyst surface. This can provide insights into how to modify catalyst structures to favor the desired reaction.

Catalyst Deactivation Pathways: Research on the acylation with acetic acid has shown that catalyst deactivation is a significant issue, stemming from the self-coupling of 2-methylfuran or sequential reactions involving the acylated product. shareok.org Understanding these pathways for the butanoylated analogue is critical. Co-feeding the carboxylic acid has been shown to stabilize the catalyst by inhibiting the adsorption of the reactive furanic compounds, a strategy that should be explored for butyric acid. shareok.org

Expanding the Scope of Structure-Activity Relationship Studies to Novel Biological Systems

The furan (B31954) scaffold is a common motif in a vast number of biologically active compounds, exhibiting properties ranging from antibacterial and antifungal to anti-inflammatory and anticancer. mdpi.comijabbr.comutripoli.edu.ly While the closely related analogue 2-acetyl-5-methylfuran (B71968) is primarily known as a food flavoring agent, nih.gov the biological potential of 2-Butanoyl-5-methylfuran remains largely unexplored. This presents a significant opportunity for future research.

Future investigations should focus on:

Screening for Bioactivity: Initial research should involve broad-spectrum screening of 2-Butanoyl-5-methylfuran against various biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammation.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study could be conducted by synthesizing a series of 2-acyl-5-methylfurans with varying acyl chain lengths (e.g., acetyl, butanoyl, hexanoyl, octanoyl). This would elucidate how the size and lipophilicity of the acyl group influence a specific biological activity. For instance, studies on other furanones have shown that substituents on the molecule are crucial for their antifungal activity. nih.gov

Target Identification: Should promising activity be discovered, subsequent studies would focus on identifying the specific molecular target or mechanism of action, a critical step in drug discovery and development.

The following table presents examples of biologically active furan derivatives, highlighting the diverse potential that could be explored for 2-Butanoyl-5-methylfuran.

| Compound | Structure Description | Reported Biological Activity |

| Furan-containing amides | Furan ring connected to various N-containing heterocycles | Anti-inflammatory, antioxidant, metal-chelating activity. mdpi.com |

| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | A furanone core with substituted phenyl and acyloxymethyl groups | Potent in vitro antifungal activity against Aspergillus fumigatus. nih.gov |

| Naphtho[2,1-b]furan derivatives | Polycyclic aromatic systems containing a furan ring | Exhibit a broad spectrum of properties, including anticancer and anti-inflammatory activities. nih.gov |

| Various substituted furans | General furan derivatives with diverse substitutions | Antibacterial, antiviral, analgesic, and anticancer effects. ijabbr.comutripoli.edu.ly |

Integration with Metabolomics and Systems Chemistry Platforms

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool to understand the interaction of chemical compounds with biological systems. Systems chemistry, in turn, seeks to understand the emergent properties of complex chemical networks. Integrating 2-Butanoyl-5-methylfuran into these frameworks could yield valuable insights.

Future research directions include:

Metabolic Fate and Biomarker Discovery: Studies on furan and 2-methylfuran show they are metabolized by cytochrome P450 enzymes to reactive intermediates like cis-2-butene-1,4-dial (BDA), which can form adducts with cellular components. nih.govacs.orgnih.gov A key research question is whether 2-Butanoyl-5-methylfuran undergoes similar metabolic activation. Identifying the unique metabolites of this compound in urine or plasma using advanced mass spectrometry techniques could lead to the development of specific biomarkers for exposure assessment. nih.gov

Untargeted Metabolomics: Introducing 2-Butanoyl-5-methylfuran to in vitro cell cultures or in vivo models and analyzing the resulting changes in the metabolome can provide a holistic view of its biological effects. This hypothesis-generating approach can uncover perturbed metabolic pathways and suggest potential mechanisms of action or toxicity without a priori knowledge of its biological target.

Q & A

Q. What are the optimal synthetic routes for 2-Butanoyl-5-methylfuran, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Routes : Friedel-Crafts acylation of 5-methylfuran with butanoyl chloride is a common method. Alternative pathways include Claisen-Schmidt condensation or catalytic hydrogenation of furan precursors.

- Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like over-acylation .

- Catalyst Screening : Lewis acids (e.g., AlCl₃, FeCl₃) improve yield, but their stoichiometry must be adjusted to avoid polymerization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility, while non-polar solvents improve selectivity .

- Validation : Monitor reaction progress via GC-MS or HPLC to quantify intermediates and byproducts .

Q. How can structural characterization of 2-Butanoyl-5-methylfuran be performed to confirm purity and regioselectivity?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers and quantify purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2-Butanoyl-5-methylfuran in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The methyl group at position 5 hinders nucleophilic attack at the adjacent carbon, favoring reactions at the 2-position.

- Electronic Effects : The electron-withdrawing butanoyl group deactivates the furan ring, requiring strong electrophiles (e.g., nitrosonium ions) for functionalization .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) to overcome steric barriers .

Q. What contradictory findings exist regarding the biological activity of 2-Butanoyl-5-methylfuran derivatives, and how can these discrepancies be resolved?

Methodological Answer:

- Contradictions :

- Antimicrobial Activity : Some studies report MIC values of 8 µg/mL against S. aureus, while others show no activity due to poor solubility in aqueous media .

- Cytotoxicity : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in cell lines or assay protocols (MTT vs. resazurin assays) .

- Resolution Strategies :

- Standardized Assays : Use harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Solubility Enhancement : Employ co-solvents (DMSO/PBS mixtures) or nanoformulations to improve bioavailability .

Q. How can computational modeling guide the design of 2-Butanoyl-5-methylfuran-based inhibitors for enzyme targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or cytochrome P450 .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds and hydrophobic interactions .

- Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., fluorometric COX-2 assays) .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability profiles for 2-Butanoyl-5-methylfuran?

Methodological Answer:

- Root Causes :

- Mitigation : Pre-purify samples via vacuum distillation and standardize thermogravimetric conditions (heating rate: 10°C/min) .

Experimental Design for Pharmacological Studies

Q. What in vivo models are suitable for evaluating the neuroprotective effects of 2-Butanoyl-5-methylfuran derivatives?

Methodological Answer:

- Model Selection :

- Endpoint Metrics : Quantify infarct volume (MRI) and behavioral outcomes (rotarod test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.